molecular formula C13H17Cl2NO B4982685 2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol

2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol

Cat. No.: B4982685
M. Wt: 274.18 g/mol
InChI Key: RISPVDIVGKGSIN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol is a chemical compound known for its unique structure and properties It consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a 3-methylpiperidin-1-ylmethyl group at position 6

Properties

IUPAC Name

2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-9-3-2-4-16(7-9)8-10-5-11(14)6-12(15)13(10)17/h5-6,9,17H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISPVDIVGKGSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 3-methylpiperidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Methanol, ethanol, or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine moiety can interact with hydrophobic pockets. These interactions can lead to the inhibition or activation of the target enzyme, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol: Unique due to its specific substitution pattern and combination of functional groups.

    2,4-Dichloro-6-methylphenol: Lacks the piperidine moiety, resulting in different chemical and biological properties.

    2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]aniline: Contains an aniline group instead of a phenol group, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a phenol group with a piperidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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